3-Hydroxymethyl Meclofenamic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymethyl Meclofenamic Acid-d4 is a labeled metabolite of Meclofenamic Acid. It is a stable isotope-labeled compound used primarily in biochemical and proteomics research. The molecular formula of this compound is C14H7D4Cl2NO3, and it has a molecular weight of 316.17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl Meclofenamic Acid-d4 involves the incorporation of deuterium atoms into the molecular structure of Meclofenamic Acid. The process typically starts with the precursor compound, 2,6-Dichloro-3-(hydroxymethyl)aniline, which undergoes a series of chemical reactions to introduce the deuterium atoms. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethyl Meclofenamic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorine atoms in the structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions can yield various functionalized derivatives .
Scientific Research Applications
3-Hydroxymethyl Meclofenamic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and transformations of Meclofenamic Acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Meclofenamic Acid in the body.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl Meclofenamic Acid-d4 is similar to that of Meclofenamic Acid. It inhibits the synthesis of prostaglandins by competing for binding at the prostaglandin receptor site. This inhibition reduces inflammation and pain. The labeled compound allows researchers to study the detailed metabolic pathways and interactions of Meclofenamic Acid in biological systems .
Comparison with Similar Compounds
3-Hydroxymethyl Meclofenamic Acid-d4 can be compared with other similar compounds, such as:
Meclofenamic Acid: The parent compound, which lacks the deuterium labeling.
3-Hydroxymethyl Meclofenamic Acid: The non-labeled version of the compound.
Other NSAIDs: Compounds like Ibuprofen and Naproxen, which also inhibit prostaglandin synthesis but have different chemical structures and pharmacokinetic properties
The uniqueness of this compound lies in its stable isotope labeling, which provides a valuable tool for tracing and studying the metabolic pathways of Meclofenamic Acid in various research applications.
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMILHFIJFWZZIM-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675943 |
Source
|
Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189663-45-3 |
Source
|
Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.